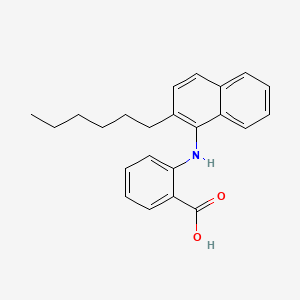
Iridium--zirconium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium–zirconium (1/1) is a compound formed by the combination of iridium and zirconium in a 1:1 ratio. Iridium is a transition metal known for its high density, corrosion resistance, and high melting point. Zirconium, also a transition metal, is recognized for its strong resistance to corrosion and its use in nuclear reactors due to its low neutron-capture cross-section . The combination of these two metals results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of iridium–zirconium (1/1) typically involves the reduction of iridium and zirconium salts. One common method is the co-reduction of iridium(III) chloride and zirconium(IV) chloride using a reducing agent such as hydrogen gas at elevated temperatures. The reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of iridium–zirconium (1/1) often involves high-temperature reduction processes. The metals are first converted to their respective chlorides, which are then reduced using hydrogen gas in a high-temperature furnace. The resulting alloy is then purified through various methods such as electrochemical dissolution and solvent extraction to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Iridium–zirconium (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of iridium and zirconium.
Reduction: It can be reduced back to its metallic form using strong reducing agents.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various metal salts for substitution reactions. The reactions are typically carried out at high temperatures to facilitate the reaction kinetics .
Major Products
The major products formed from these reactions include iridium oxide, zirconium oxide, and various substituted metal alloys depending on the specific reaction conditions .
Scientific Research Applications
Iridium–zirconium (1/1) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which iridium–zirconium (1/1) exerts its effects is primarily through its catalytic properties. The compound provides active sites for various chemical reactions, facilitating the conversion of reactants to products. The molecular targets and pathways involved depend on the specific application, but generally involve the activation of reactants on the surface of the compound, leading to the formation of intermediate species and ultimately the desired products .
Comparison with Similar Compounds
Similar Compounds
Iridium–platinum (1/1): Similar in its catalytic properties but more expensive due to the high cost of platinum.
Zirconium–titanium (1/1): Used in similar high-temperature applications but lacks the catalytic properties of iridium–zirconium (1/1).
Uniqueness
Iridium–zirconium (1/1) is unique in its combination of high thermal stability, corrosion resistance, and catalytic properties. This makes it particularly valuable in applications where both high temperature and catalytic activity are required .
Properties
CAS No. |
37381-97-8 |
|---|---|
Molecular Formula |
IrZr |
Molecular Weight |
283.44 g/mol |
IUPAC Name |
iridium;zirconium |
InChI |
InChI=1S/Ir.Zr |
InChI Key |
JTFPABDTDIMJJU-UHFFFAOYSA-N |
Canonical SMILES |
[Zr].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



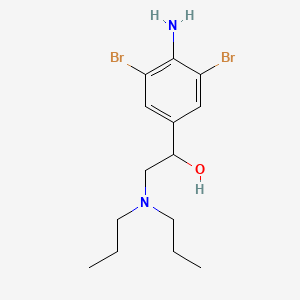
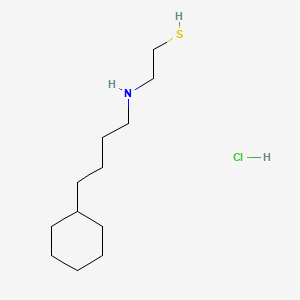

![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)
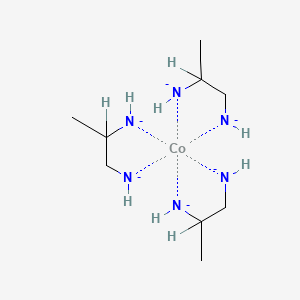
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)

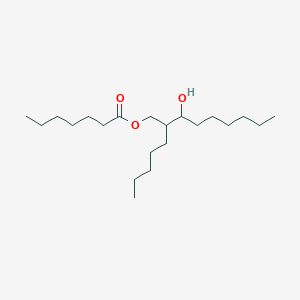
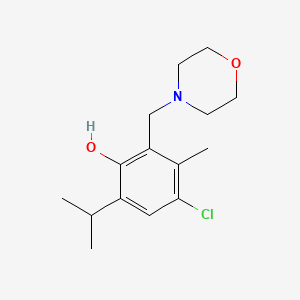
![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)
